

Application Note: Atom Transfer Radical Cyclization (ATRC) with Homoallylic Stannanes

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Compound of Interest

Compound Name: (but-3-en-1-yl)tributylstannane

CAS No.: 36635-36-6

Cat. No.: B6270405

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Subtitle: Mechanistic Control of Halogen Transfer vs. Cascade Cyclopropanation in Drug Discovery Scaffolds

Introduction & Scope

Transition-metal-catalyzed atom transfer radical cyclization (ATRC) is a highly atom-economical methodology for constructing functionalized carbocycles and heterocycles, retaining the halogen atom for downstream late-stage functionalization[1]. While traditional ATRC employs simple terminal or internal alkenes as radical acceptors, the use of homoallylic stannanes introduces a powerful, yet mechanistically complex, bifunctional handle.

The incorporation of a trialkylstannyl moiety allows for subsequent cross-coupling (e.g., Stille reactions) or targeted fragmentation. However, reacting homoallylic stannanes under ATRC conditions presents a unique kinetic challenge: the intermediate γ -stannyl radical can either undergo the desired halogen atom transfer to yield a stable γ -halo stannane, or undergo a rapid 1,3-elimination (homolytic substitution at tin) to form a cyclopropane ring. This application note details the causality behind these competing pathways and provides self-validating protocols to selectively drive the reaction toward either product, leveraging 2[2].

Mechanistic Causality & Pathway Bifurcation

The reaction is initiated by a Cu(I) complex (the activator), which abstracts a halogen atom from an α -halo ester or amide to generate a carbon-centered radical and a Cu(II)-X deactivator. The radical undergoes a regioselective 5-exo-trig cyclization onto the tethered homoallylic stannane, generating a transient γ -stannyl radical. At this juncture, the pathway bifurcates based on the relative rates of halogen transfer (

) versus elimination (

):

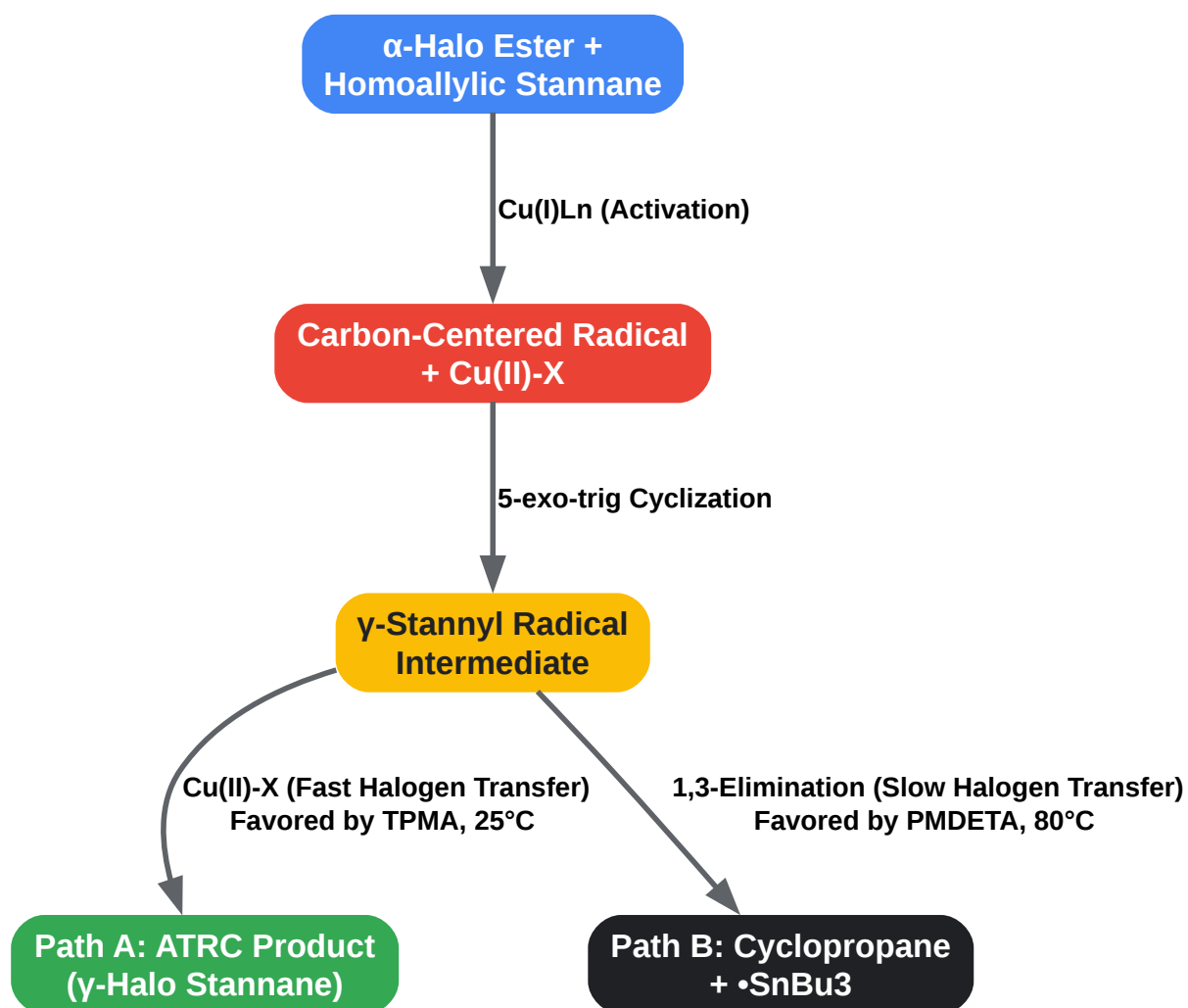
- Path A (ATRC): If

, the γ -stannyl radical is trapped by the Cu(II)-X deactivator, yielding the intact γ -halo stannane. This requires highly active ligands (e.g., TPMA) that maintain a high local concentration of the Cu(II) deactivator, ensuring the persistent radical effect is maintained[3].

- Path B (Cyclopropanation): If

, the γ -stannyl radical undergoes 1,3-elimination, expelling a tributyltin radical (

) and forming a cyclopropane. This is favored by elevated temperatures and ligands that slow down halogen transfer (e.g., PMDETA).



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Fig 1: Mechanistic bifurcation in ATRC of homoallylic stannanes: Halogen transfer vs. elimination.

Experimental Design & Optimization

To establish a self-validating system, researchers must carefully select the catalyst, ligand, and temperature. The choice of ligand dictates the redox potential of the copper complex. TPMA (tris(2-pyridylmethyl)amine) creates a highly active Cu(I) species but also a highly reactive Cu(II) deactivator, promoting fast halogen transfer. Conversely, PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) leads to slower deactivation, allowing the elimination pathway to dominate.

While recent advances have expanded ATRC to [4](#)^[4] and utilized [5](#)^[5], thermal control remains the most reliable method for pathway divergence in stannane systems.

Table 1: Optimization of Ligand and Temperature for Pathway Control

Entry	Catalyst (10 mol%)	Ligand (10 mol%)	Solvent	Temp (°C)	Yield: Path A (ATRC)	Yield: Path B (Cyclopropane)
1	CuCl	TPMA	DCE	25	88%	<5%
2	CuCl	PMDETA	DCE	25	42%	38%
3	CuCl	PMDETA	Toluene	80	Trace	91%
4	RuCl ₂ (PPh ₃) ₃	None	Toluene	80	15%	72%

Note: Data reflects the cyclization of a standard α -bromo ester tethered to a homoallylic tributylstannane. Yields determined by ¹H-NMR using an internal standard.

Step-by-Step Protocols

Protocol A: Selective ATRC Synthesis of γ -Halo Stannanes (Path A)

Objective: Maximize

to trap the γ -stannyl radical before fragmentation.

- Preparation: Flame-dry a Schlenk tube and backfill with Argon (3x) to ensure strict anaerobic conditions. Causality: Oxygen traps carbon radicals at diffusion-controlled rates (), which would prematurely terminate the chain and oxidize the Cu(I) catalyst.
- Catalyst Loading: Add CuCl (10 mol%) and TPMA (10 mol%) to the flask.
- Complexation: Add degassed 1,2-dichloroethane (DCE, 0.1 M relative to substrate) via syringe. Stir for 15 minutes until a homogeneous light green/brown complex forms. Self-Validation: If the solution turns deep blue or green immediately, oxygen has breached the system, forming unreactive Cu(II) oxide species. Discard and restart.
- Initiation: Add the α -halo ester tethered homoallylic stannane (1.0 equiv) dropwise.
- Reaction: Stir at 25 °C for 12 hours. Monitor via TLC for the disappearance of the starting material.
- Workup: Quench the reaction by exposing it to air and filtering through a short pad of neutral alumina (eluting with EtOAc) to remove copper salts.
- Isolation: Concentrate under reduced pressure and purify via flash column chromatography (hexanes/EtOAc) to isolate the pure γ -halo stannane.

Protocol B: Cascade Cyclopropanation via Radical Fragmentation (Path B)

Objective: Minimize

and use thermal energy to accelerate 1,3-elimination.

- Preparation: Flame-dry a Schlenk tube and backfill with Argon (3x).
- Catalyst Loading: Add CuCl (10 mol%) and PMDETA (10 mol%). Causality: PMDETA forms a less sterically hindered, less reducing Cu(I) complex compared to TPMA, slowing the rate of

halogen transfer and allowing the unimolecular fragmentation to outcompete trapping.

- Complexation: Add degassed Toluene (0.1 M) via syringe and stir for 15 minutes.
- Initiation: Add the α -halo ester tethered homoallylic stannane (1.0 equiv).
- Reaction: Heat the mixture to 80 °C using a pre-equilibrated oil bath for 8 hours.
- Workup: Cool to room temperature, expose to air, and filter through neutral alumina to remove the catalyst.
- Isolation: Concentrate and purify via flash column chromatography. Note: The byproduct, tributyltin halide, can be removed by stirring the crude mixture with saturated aqueous KF solution prior to chromatography to precipitate insoluble

References

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